
4-Iodonaphthalene-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodonaphthalene-2-acetic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and an acetic acid group is attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodonaphthalene-2-acetic acid typically involves the iodination of naphthalene derivatives followed by acetic acid substitution. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The subsequent introduction of the acetic acid group can be achieved through various organic reactions, such as Friedel-Crafts acylation or other carboxylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodonaphthalene-2-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the carboxylic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the iodine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Aplicaciones Científicas De Investigación
4-Iodonaphthalene-2-acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-iodonaphthalene-2-acetic acid involves its interaction with molecular targets through its functional groups. The iodine atom and acetic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
2-Iodonaphthalene: Similar structure but with the iodine atom at the 2-position.
Naphthalene-2-acetic acid: Lacks the iodine atom, only has the acetic acid group.
4-Bromonaphthalene-2-acetic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodonaphthalene-2-acetic acid is unique due to the presence of both the iodine atom and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C12H9IO2 |
|---|---|
Peso molecular |
312.10 g/mol |
Nombre IUPAC |
2-(4-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
Clave InChI |
DJBPQCMPIOIAHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2I)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


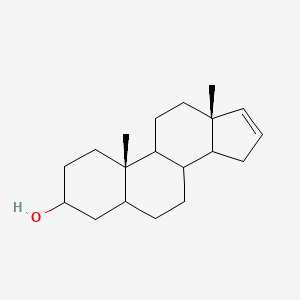
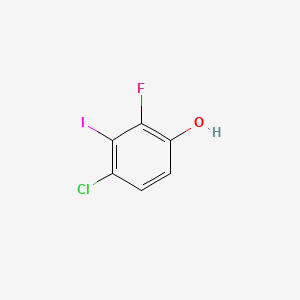
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)
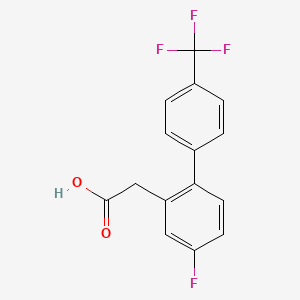
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
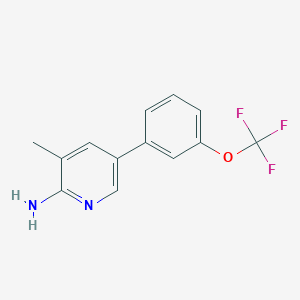

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)



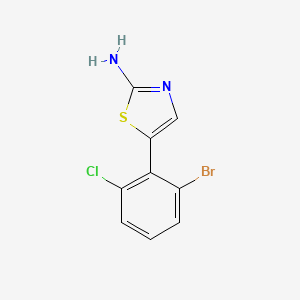

![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)
